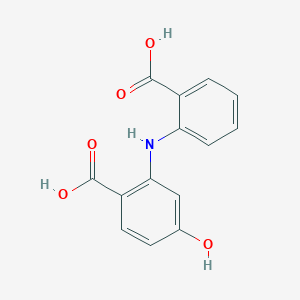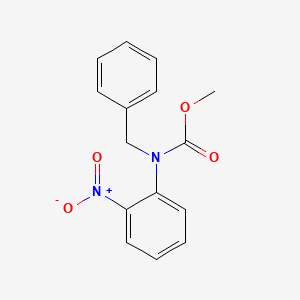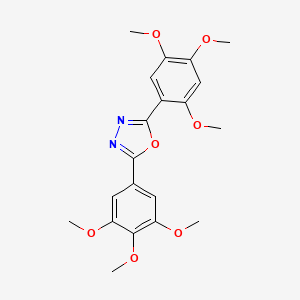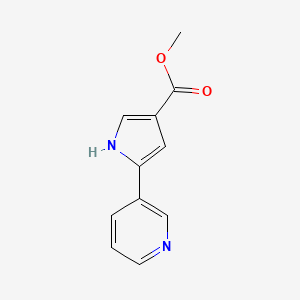
2-(2-Carboxyanilino)-4-hydroxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Carboxyanilino)-4-hydroxybenzoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a carboxyl group (-COOH) attached to an aniline derivative, which in turn is bonded to a hydroxybenzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Carboxyanilino)-4-hydroxybenzoic acid typically involves the reaction of 2-aminobenzoic acid with 4-hydroxybenzoic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the two components. The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-Carboxyanilino)-4-hydroxybenzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions to form various esters and ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides and acid chlorides are used in substitution reactions, often in the presence of a base like pyridine.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Esters and ethers.
Applications De Recherche Scientifique
2-(2-Carboxyanilino)-4-hydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(2-Carboxyanilino)-4-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. Its carboxyl and hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or activation of enzymatic activity.
Comparaison Avec Des Composés Similaires
4-Hydroxybenzoic acid: Shares the hydroxybenzoic acid moiety but lacks the aniline derivative.
2-Aminobenzoic acid: Contains the aniline derivative but lacks the hydroxybenzoic acid moiety.
Salicylic acid: Similar structure but with a hydroxyl group ortho to the carboxyl group.
Uniqueness: 2-(2-Carboxyanilino)-4-hydroxybenzoic acid is unique due to the presence of both the carboxyanilino and hydroxybenzoic acid moieties, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
91100-26-4 |
|---|---|
Formule moléculaire |
C14H11NO5 |
Poids moléculaire |
273.24 g/mol |
Nom IUPAC |
2-(2-carboxyanilino)-4-hydroxybenzoic acid |
InChI |
InChI=1S/C14H11NO5/c16-8-5-6-10(14(19)20)12(7-8)15-11-4-2-1-3-9(11)13(17)18/h1-7,15-16H,(H,17,18)(H,19,20) |
Clé InChI |
BHOIRJMRNHMIHF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)O)NC2=C(C=CC(=C2)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![10-[2-Methyl-3-(methylamino)propyl]-10H-phenothiazin-1-OL](/img/structure/B14371269.png)

![[3-(Phenoxymethoxy)prop-1-yn-1-yl]benzene](/img/structure/B14371296.png)


![1-{5-[1-(1,3-Dithian-2-ylidene)ethyl]-2-methoxyphenyl}pentan-1-one](/img/structure/B14371315.png)
![1-{10-[3-(Piperazin-1-YL)propyl]-10H-phenothiazin-3-YL}butan-1-one](/img/structure/B14371318.png)
![Propanamide, 3,3'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B14371323.png)
![4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2-YL]-2-methylquinoline](/img/structure/B14371331.png)




